molecular formula C3H4Cl4Sn2 B14429275 Methylenebis[(dichloromethyl)stannane] CAS No. 79992-66-8

Methylenebis[(dichloromethyl)stannane]

Katalognummer: B14429275
CAS-Nummer: 79992-66-8
Molekulargewicht: 419.3 g/mol
InChI-Schlüssel: BSNPQFYWHKKSIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methylenebis[(dichloromethyl)stannane] is an organotin compound with the molecular formula C3H8Cl4Sn2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methylenebis[(dichloromethyl)stannane] can be synthesized through the reaction of dichloromethylstannane with formaldehyde under controlled conditions. The reaction typically involves the use of a solvent such as toluene and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of methylenebis[(dichloromethyl)stannane] often involves large-scale reactions using specialized equipment to ensure the purity and yield of the compound. The process may include steps such as distillation and purification to remove any impurities and obtain a high-quality product .

Analyse Chemischer Reaktionen

Types of Reactions

Methylenebis[(dichloromethyl)stannane] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various organotin compounds, such as organotin oxides, hydrides, and substituted organotin derivatives. These products have diverse applications in different fields .

Wissenschaftliche Forschungsanwendungen

Methylenebis[(dichloromethyl)stannane] has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of methylenebis[(dichloromethyl)stannane] involves its interaction with molecular targets such as enzymes and cellular components. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to methylenebis[(dichloromethyl)stannane] include:

Uniqueness

Methylenebis[(dichloromethyl)stannane] is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable carbon-tin bonds and its reactivity with various reagents make it a valuable compound in both research and industrial settings .

Eigenschaften

CAS-Nummer

79992-66-8

Molekularformel

C3H4Cl4Sn2

Molekulargewicht

419.3 g/mol

IUPAC-Name

dichloromethyl-[(dichloromethyl-λ2-stannanyl)methyl]tin

InChI

InChI=1S/2CHCl2.CH2.2Sn/c2*2-1-3;;;/h2*1H;1H2;;

InChI-Schlüssel

BSNPQFYWHKKSIH-UHFFFAOYSA-N

Kanonische SMILES

C([Sn]C(Cl)Cl)[Sn]C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.